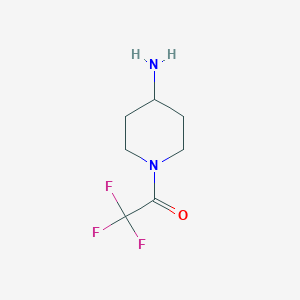

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-3-1-5(11)2-4-12/h5H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIRFQOBCRHHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10664197 | |

| Record name | 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497177-66-9 | |

| Record name | 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone typically proceeds via:

- Introduction of the trifluoroacetyl group onto a suitable aromatic or aliphatic precursor.

- Functional group transformations to install the piperidine ring.

- Amination at the 4-position of the piperidine ring.

The trifluoroacetyl moiety is commonly introduced using trifluoroacetyl chloride, trifluoroacetic anhydride, or related trifluoroacetylating agents, often under acidic or catalytic conditions.

Preparation of the Trifluoroacetyl Intermediate

The key intermediate, 2,2,2-trifluoro-1-(substituted phenyl)ethanone or related trifluoroacetylated compounds, can be prepared by:

- Electrophilic trifluoroacetylation: Reaction of aromatic precursors with trifluoroacetyl chloride or trifluoroacetic anhydride in the presence of Lewis acids or acidic catalysts.

- Nitration and halogenation: As seen in patent literature, nitration of trifluoroacetylated aromatic compounds using fuming sulfuric acid and nitric acid can yield nitro-substituted trifluoroethanones, which can be further transformed.

For example, a process described in patent ES2755333T3 involves nitration of 1-(4-chlorophenyl)-2,2,2-trifluoroethanone with fuming sulfuric acid and nitric acid at controlled temperatures, yielding nitro-substituted trifluoroethanones with high purity (95-97%).

Introduction of the 4-Aminopiperidinyl Group

The 4-aminopiperidin-1-yl substituent is typically introduced via:

- Nucleophilic substitution: Reaction of the trifluoroacetylated intermediate with 4-aminopiperidine or its derivatives under conditions favoring substitution at the carbonyl or adjacent positions.

- Reductive amination: Condensation of a trifluoroacetylated aldehyde or ketone intermediate with 4-aminopiperidine followed by reduction to form the desired amine linkage.

The literature suggests that piperidine derivatives can be functionalized by reacting with trifluoroacetyl compounds to yield the target molecule, often requiring protection/deprotection steps for the amino group to prevent side reactions.

Alternative Routes and Variations

- Oxidation, reduction, and hydrolysis methods: For related trifluoroethanol derivatives, synthetic routes include oxidation of trifluoroethyl precursors, catalytic reduction of trifluoroacetyl compounds, and hydrolysis steps to adjust functional groups. These methods can be adapted for preparing trifluoroethanone intermediates relevant to the target compound.

- Use of trifluoroacetic acid derivatives: Trifluoroacetic acid, trifluoroacetyl chloride, and trifluoroacetic anhydride serve as common starting materials for trifluoroacetylation reactions.

Summary Table of Preparation Steps

Research Findings and Purity Data

- The nitration step yields compounds with purities of approximately 95.6% to 97% as confirmed by quantitative ^1H NMR analysis using internal standards.

- Reaction conditions such as temperature control (5–60 °C) and slow addition of nitrating agents are critical for high yield and purity.

- The use of fuming sulfuric acid and nitric acid allows selective nitration without significant side reactions.

- Subsequent amination steps require careful control to maintain the trifluoroacetyl moiety intact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone is utilized in several scientific research domains:

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic applications. It serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological and psychiatric disorders due to its structural similarity to known psychoactive compounds. Research has shown that derivatives of this compound exhibit promising activity against certain types of cancer and neurodegenerative diseases .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. It is used in the preparation of naphthyridinones and related compounds, which have demonstrated antibacterial properties . The trifluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds.

Chemical Biology

The compound is also explored for its interactions with biological targets such as enzymes and receptors. Studies indicate that it can modulate enzymatic activities and receptor functions, making it a candidate for drug development aimed at various biological pathways .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of derivatives synthesized from this compound. The results indicated that these derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents .

Case Study 2: Neuropharmacological Effects

Research focused on the neuropharmacological effects of this compound revealed its potential as a treatment for anxiety and depression. In vivo studies demonstrated that compounds derived from this compound showed efficacy in reducing anxiety-like behaviors in animal models .

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The trifluoromethyl ketone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Key Observations :

- Trifluoroethanone Core: All compounds share the 2,2,2-trifluoroethanone moiety, which enhances electrophilicity and mimics transition states in enzyme inhibition (e.g., acetylcholinesterase) .

- Aromatic vs. Heterocyclic Substituents: The target compound’s 4-aminopiperidine group contrasts with aromatic substituents (e.g., tert-butylphenyl in ), offering distinct hydrogen-bonding capabilities and basicity. Piperidine/piperazine rings (as in ) influence conformational flexibility and target selectivity.

Pharmacological Activity

- Enzyme Inhibition: Compared to 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (acetylcholinesterase IC₅₀ = 0.2 µM ), the 4-aminopiperidine variant’s amino group could enhance solubility but may reduce lipophilicity, affecting blood-brain barrier penetration.

Physicochemical Properties

- Lipophilicity: Fluorine atoms increase logP values, but the 4-aminopiperidine group introduces polarity. For example, 1-[3-chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone (logP ~3.5) is more lipophilic than the target compound, which may exhibit lower logP due to the amine.

- Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, while the 4-aminopiperidine moiety may undergo N-acetylation or oxidation, necessitating structural optimization .

Biological Activity

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone (CAS Number: 497177-66-9) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H11F3N2O

- Molecular Weight : 196.17 g/mol

- PubChem CID : 45080916

The compound's biological activity is largely attributed to its interaction with various neurotransmitter systems and ion channels. Specifically, it has been studied in the context of its effects on potassium channels and its potential role as an anticonvulsant agent.

Anticonvulsant Effects

This compound has been implicated in modulating neuronal excitability. Research indicates that it may influence the release of neuroactive amino acids such as glutamate and GABA. The compound has been compared to other anticonvulsants in terms of its efficacy in blocking depolarization-induced increases in these neurotransmitters .

Case Studies

- Study on Anticonvulsant Properties :

-

Neuroprotective Potential :

- Another investigation focused on the neuroprotective effects of the compound against excitotoxicity induced by glutamate. The findings suggested that it could potentially mitigate neuronal damage through modulation of glutamate signaling pathways.

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield and purity?

- The synthesis typically involves coupling a trifluoroacetyl derivative with a 4-aminopiperidine precursor. Reaction parameters such as temperature (60–100°C), solvent choice (e.g., THF, DMF, or 1,4-dioxane), and base selection (e.g., NaH or K₂CO₃) critically affect yield and purity. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while lower temperatures minimize side reactions like hydrolysis of the trifluoroacetyl group .

Q. How does the trifluoroethanone moiety influence the compound’s chemical reactivity and solubility?

- The trifluoromethyl group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., with amines or alcohols). This group also enhances lipophilicity, improving membrane permeability in biological studies, while the ketone functionality allows for further derivatization (e.g., oxime formation) .

Q. What purification methods are effective for isolating this compound?

- Column chromatography using silica gel with eluents like ethyl acetate/hexane (1:3 ratio) is standard. Recrystallization from ethanol or acetonitrile can further enhance purity, particularly for removing unreacted 4-aminopiperidine .

Advanced Research Questions

Q. How can enzymatic methods be applied to stereoselective synthesis or resolution of this compound?

- Alcohol dehydrogenases (ADHs) such as ADH-A or evo-1.1.200 have been used for asymmetric reduction of trifluoroacetophenones. For this compound, ADHs could stereoselectively reduce intermediates or resolve enantiomers via kinetic resolution. Optimal conditions include 20–50 mM substrate concentration in 1,4-dioxane/water mixtures and enzyme loading of 5–10 mg/mL .

Q. What mechanistic insights explain its potential as a transition-state analogue inhibitor for enzymes like acetylcholinesterase?

- The trifluoroethanone group mimics the tetrahedral intermediate in enzyme-catalyzed hydrolysis reactions. Kinetic studies (e.g., IC₅₀ determination and Lineweaver-Burk plots) reveal non-competitive inhibition, while molecular docking shows hydrogen bonding between the ketone oxygen and catalytic serine residues. QM/MM simulations further validate stabilization of the enzyme-inhibitor complex .

Q. How does the compound’s structure-activity relationship (SAR) compare to related trifluoroacetyl-piperidine derivatives?

- Comparative SAR studies highlight that the 4-aminopiperidine group enhances binding affinity to amine-recognizing enzymes (e.g., proteases) compared to unsubstituted piperidines. Substitution at the piperidine nitrogen with bulkier groups (e.g., morpholine) reduces solubility but increases target selectivity .

Q. What analytical techniques are critical for characterizing stability and degradation pathways?

- HPLC-MS monitors hydrolytic degradation (e.g., cleavage of the amide bond under acidic conditions). ¹⁹F NMR tracks trifluoromethyl group integrity, while FT-IR identifies ketone oxidation to carboxylic acids. Accelerated stability studies (40°C/75% RH) reveal a shelf life of >12 months when stored in anhydrous conditions .

Methodological Tables

Table 1. Comparison of Synthetic Routes for Key Intermediates

| Intermediate | Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|---|

| 4-Aminopiperidine | Reductive amination | 85 | 98 | H₂ (50 psi), Pd/C, ethanol | |

| Trifluoroacetyl chloride derivative | Acylation | 72 | 95 | DCM, 0°C, Et₃N |

Table 2. Enzymatic Reduction Parameters Using ADHs

| Enzyme | Substrate Conc. (mM) | Solvent | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| ADH-A | 20 | 1,4-dioxane | 99 | >99 (R) | |

| evo-1.1.200 | 20 | THF/H₂O | 98 | >99 (S) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.